molecular formula C7H7F7O B8588031 3-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-2-methylprop-1-ene CAS No. 38471-83-9

3-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-2-methylprop-1-ene

Cat. No. B8588031
M. Wt: 240.12 g/mol
InChI Key: VMDVHHXKJFTLTD-UHFFFAOYSA-N
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Patent
US04029867

Procedure details

this compound was prepared in a manner analogous to that used for the allyl ether (Example 1), using hexafluoroacetone, anhydrous KF, dimethylformamide, and methallyl chloride. Heptafluoroisopropyl methallyl ether was obtained in 85% yield, b.p. 82° C./760 mm., nD25 1.3129.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([F:14])([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7])[CH:2]=[CH2:3].F[C:16](F)(F)C(C(F)(F)F)=O.[F-].[K+].C(Cl)C(=C)C>CN(C)C=O>[CH2:1]([O:4][C:5]([F:14])([C:10]([F:11])([F:12])[F:13])[C:6]([F:7])([F:8])[F:9])[C:2](=[CH2:16])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C(F)(F)F)(C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this compound was prepared in a manner analogous to

Outcomes

Product
Name
Type
product
Smiles
C(C(C)=C)OC(C(F)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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